An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one
An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical and pharmacological properties of 1-(10H-phenothiazin-2-yl)propan-1-one, a derivative of the versatile phenothiazine scaffold. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its synthesis, physicochemical characteristics, spectral properties, and potential biological activities.
Introduction and Molecular Overview
1-(10H-Phenothiazin-2-yl)propan-1-one, also known as 2-propionylphenothiazine, belongs to the phenothiazine class of heterocyclic compounds.[1] The phenothiazine core, a tricyclic system with nitrogen and sulfur heteroatoms, is a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of therapeutic applications.[2] Phenothiazine derivatives are well-established as antipsychotic agents, and their mechanism of action often involves the antagonism of dopamine receptors.[3] More recently, interest has grown in their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] The addition of a propan-1-one group at the 2-position of the phenothiazine ring in 1-(10H-phenothiazin-2-yl)propan-1-one modifies its electronic and steric properties, which can significantly influence its biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 92-33-1 | [4] |
| Molecular Formula | C₁₅H₁₃NOS | [1] |
| Molecular Weight | 255.33 g/mol | [1] |
| Melting Point | 170-172 °C | [4] |
| Boiling Point | 462.7 °C at 760 mmHg | [4] |
| Predicted logP | 4.3 | [5] |
| Appearance | Solid | [1] |
Synthesis and Mechanistic Insights
The most common and effective method for the synthesis of 2-acylphenothiazines, including 1-(10H-phenothiazin-2-yl)propan-1-one, is the Friedel-Crafts acylation of phenothiazine.[6] This electrophilic aromatic substitution reaction involves the reaction of phenothiazine with an acylating agent, in this case, propionyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism:
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with AlCl₃. This acylium ion then attacks the electron-rich phenothiazine ring. The substitution occurs preferentially at the 2-position due to the activating and ortho-, para-directing effects of the nitrogen atom in the phenothiazine ring.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol (Proposed):
The following is a generalized protocol based on established Friedel-Crafts acylation procedures for phenothiazine derivatives.[6] Optimization may be required for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide under a nitrogen atmosphere.
-
Acyl Chloride Addition: Cool the suspension in an ice bath. Add propionyl chloride dropwise to the stirred suspension.
-
Phenothiazine Addition: After the addition of propionyl chloride, add a solution of phenothiazine in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Spectral Characterization
The structural elucidation of 1-(10H-phenothiazin-2-yl)propan-1-one is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system, the ethyl group of the propionyl moiety, and the N-H proton. The aromatic region will display a complex splitting pattern due to the unsymmetrical substitution. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The N-H proton will likely appear as a broad singlet.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the phenothiazine rings, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is expected to be in the range of 190-200 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-(10H-phenothiazin-2-yl)propan-1-one will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and a strong absorption for the C=O stretching of the ketone (around 1660-1680 cm⁻¹).[3] The spectrum of the parent phenothiazine shows characteristic bands that can be used as a reference.[7]
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and the propionyl group (M-57). Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8]
Pharmacological Properties and Potential Applications
While specific pharmacological data for 1-(10H-phenothiazin-2-yl)propan-1-one is limited, the broader class of 2-acylphenothiazines has been investigated for various biological activities.
Antipsychotic Activity:
Phenothiazine derivatives are well-known for their antipsychotic effects, which are primarily attributed to their ability to antagonize dopamine D₂ receptors in the central nervous system.[3] The presence of an electron-withdrawing group at the 2-position, such as a propionyl group, is known to influence this activity.
Anticancer and Cytotoxic Potential:
Numerous studies have demonstrated the cytotoxic and potential anticancer activities of phenothiazine derivatives.[1] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of calmodulin and protein kinase C, and the modulation of multidrug resistance. The cytotoxic effects of phenothiazine derivatives have been observed in various cancer cell lines.
Mechanism of Action:
The precise mechanism of action for the cytotoxic effects of 2-acylphenothiazines is likely multifactorial. It may involve the induction of oxidative stress, disruption of mitochondrial function, and interference with key signaling pathways involved in cell proliferation and survival.
Future Directions:
Further research is warranted to fully elucidate the pharmacological profile of 1-(10H-phenothiazin-2-yl)propan-1-one. This should include in vitro and in vivo studies to determine its specific molecular targets, its efficacy in various disease models, and its safety profile.
Analytical Methodologies
The quantitative analysis of 1-(10H-phenothiazin-2-yl)propan-1-one in various matrices can be achieved using modern chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
A validated reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of phenothiazine derivatives.[9][10] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Proposed HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3-4).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 254-280 nm).
-
Internal Standard: A structurally related compound not present in the sample matrix.
Method Validation:
Any analytical method developed for the quantification of this compound should be fully validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[11]
Conclusion
1-(10H-Phenothiazin-2-yl)propan-1-one is a promising derivative of the phenothiazine scaffold with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential pharmacological activities. Further research is needed to fully explore its therapeutic potential and to develop robust analytical methods for its quantification. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
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